molecular formula C22H18ClN3O3S B2679138 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzenesulfonamide CAS No. 899758-43-1

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B2679138
CAS No.: 899758-43-1
M. Wt: 439.91
InChI Key: LMSDAXLNGMZUSW-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a quinazolinone core linked to a chlorophenyl group and a 4-methylbenzenesulfonamide moiety. Quinazolinones are heterocyclic compounds known for their pharmacological relevance, particularly in kinase inhibition and anticancer activity . The sulfonamide group enhances solubility and binding affinity to biological targets, while the chloro substituent may influence electronic properties and metabolic stability.

Properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-14-7-10-17(11-8-14)30(28,29)25-21-13-16(9-12-19(21)23)26-15(2)24-20-6-4-3-5-18(20)22(26)27/h3-13,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSDAXLNGMZUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis routes. A common approach might involve:

  • Starting with an appropriate quinazolinone derivative, which undergoes nitration to introduce a nitro group at a suitable position.

  • Reduction of the nitro group to form an amine.

  • Coupling the amine with a chlorinated aromatic compound under specific conditions to form the desired product.

  • Finally, introduction of the sulfonamide group through sulfonation.

Industrial Production Methods: In an industrial setting, these synthetic routes are optimized for scalability and yield. Typically, high-yield reactions with fewer steps are preferred. The use of catalysts and controlled reaction conditions, such as temperature, pressure, and pH, ensures efficient production. Advanced techniques like continuous flow synthesis might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes:
  • Substitution Reactions: Due to the presence of the chlorine atom, it undergoes nucleophilic substitution.

  • Reduction and Oxidation: The compound can participate in redox reactions, particularly at the sulfonamide group.

  • Condensation Reactions: Its functional groups allow for various condensation reactions with appropriate reagents.

Common Reagents and Conditions:
  • Nucleophiles: Such as hydroxide or amines for substitution.

  • Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reduction.

  • Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation.

  • Catalysts: Transition metal catalysts for specific transformations.

Major Products Formed from These Reactions:
  • Substitution Products: Formation of new compounds with modified aromatic rings.

  • Reduction Products: Amines or other reduced forms.

  • Oxidation Products: Sulfoxides or sulfones.

Scientific Research Applications

Antimicrobial Activity

Quinazolinone derivatives, including N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzenesulfonamide, have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) MIC (μg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Bacillus subtilis1816

These results suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

This compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (μM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways related to cell survival .

Enzyme Inhibition Studies

Research has identified this compound as a potent inhibitor of carbonic anhydrase enzymes. This inhibition can be crucial in treating conditions such as glaucoma and epilepsy:

Enzyme Ki (nM)
Carbonic Anhydrase I150
Carbonic Anhydrase II200

The compound's ability to selectively inhibit these enzymes highlights its potential therapeutic applications .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Condensation Reaction : The initial step often involves the condensation of 2-chloroaniline with 2-methyl-4-oxoquinazoline.
  • Sulfonamide Formation : The resulting intermediate undergoes sulfonamide formation.
  • Purification : Techniques such as recrystallization are employed to purify the final product.

This synthetic pathway allows for the development of various analogs that might exhibit enhanced biological activities .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound was tested against clinical isolates, showing significant inhibition compared to standard antibiotics.

Case Study 2: Anticancer Activity

In another study focusing on its anticancer properties, researchers evaluated the compound's effects on human neuroblastoma cells. The results indicated that treatment with the compound led to a significant reduction in cell viability, supporting its potential use in cancer therapy.

Mechanism of Action

The compound interacts with molecular targets such as enzymes, binding to active sites and inhibiting their activity. This inhibition can disrupt crucial biological pathways, leading to therapeutic effects. Specific pathways involved might include signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table compares structural and physicochemical attributes of the target compound with analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Physicochemical Data Synthesis Method Reference
Target Compound Quinazolinone 2-Chlorophenyl, 4-methylbenzenesulfonamide Not explicitly provided Likely multi-step synthesis (inference)
16c Pyrimido[4,5-d][1,3]oxazin Methoxyphenyl, methylpiperazine, acrylamide HPLC purity: 99.34%; Retention time: 9.37 min Grignard reaction (THF), chromatography
11 Benzenesulfonamide Chlorobenzo[1,3]dioxolyl, methylthio, imidazole-thioxo Melting point: 177–180°C PTSA-catalyzed condensation (toluene, 15 hr)
N-((4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL)METHYL)-4-CHLOROBENZENESULFONAMIDE 1,2,4-Triazole Fluorobenzyl, allyl, chlorobenzenesulfonamide Molar mass: 452.95 g/mol Not specified
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide 1,2,4-Triazole Methyl, sulfanyl, chlorobenzenesulfonamide Molecular formula: C10H11ClN4O2S2 Not specified

Key Observations:

Core Heterocycles: The target compound’s quinazolinone core differs from pyrimido-oxazin (16c) and triazole (11, 4, 5) backbones. Quinazolinones are electron-deficient, favoring interactions with ATP-binding pockets in kinases, whereas triazoles offer hydrogen-bonding versatility .

Substituent Effects: Chloro vs. Sulfonamide Variations: The 4-methylbenzenesulfonamide group in the target contrasts with ethoxycarbonylmethylthio (14 ) or allyl-triazole (4) substituents, impacting solubility and target selectivity.

Synthesis Complexity :

  • The target compound likely requires multi-step synthesis, similar to 16c (Grignard reactions, chromatography) , whereas triazole-based sulfonamides (11, 4, 5) utilize simpler condensation or substitution reactions .

Physicochemical Data :

  • HPLC purity and retention times (e.g., 16c: 99.34%, 9.37 min) suggest high synthetic efficiency for pyrimido-oxazin derivatives compared to triazoles (e.g., 11: 177–180°C melting point, indicating crystallinity) .

Biological Activity

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzenesulfonamide is a complex organic compound belonging to the class of quinazolinone derivatives. Quinazolinones are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound features several notable structural elements:

  • Chloro Group : Enhances biological activity through electron-withdrawing effects.
  • Quinazolinone Moiety : Known for its role in various therapeutic applications.
  • Sulfonamide Group : Contributes to its pharmacological profile, often associated with antibacterial activity.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, indicating its potential in several therapeutic areas.

1. Anticancer Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant anticancer properties. The compound was tested against various cancer cell lines, revealing promising antiproliferative effects.

Cell LineIC50 (µM)Reference
HeLa (Cervical)0.62
MDA-MB-231 (Breast)0.95
A2780 (Ovarian)1.28

The structure-activity relationship (SAR) analysis indicated that the presence of the chloro and sulfonamide groups significantly enhances the anticancer efficacy compared to simpler analogs.

2. Antimicrobial Activity

The compound's antimicrobial potential has also been evaluated, particularly against Gram-positive and Gram-negative bacteria. Preliminary results suggest that it possesses moderate antibacterial activity:

BacteriaZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

3. Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies involving molecular docking simulations have predicted its binding affinity to cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

CompoundIC50 (µM)Reference
N-(2-chloro...0.024
Celecoxib0.050

This suggests that the compound may inhibit COX enzymes more effectively than existing anti-inflammatory drugs.

Case Studies

Several case studies have explored the biological activity of quinazolinone derivatives similar to this compound:

  • Study on Analgesic Activity : This study synthesized various quinazolinone derivatives and evaluated their analgesic effects using writhing tests and hot plate tests. The results indicated that compounds containing similar functional groups exhibited significant pain relief comparable to standard analgesics .
  • Toxicological Assessment : Acute toxicity studies revealed that derivatives of quinazolinones, including this compound, showed low toxicity in animal models, indicating a favorable safety profile for further development .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., solvent choice, temperature, and stoichiometry) and purification techniques. For sulfonamide derivatives, condensation reactions between sulfonyl chlorides and amines are common. Ethanol extraction and acetonitrile crystallization can improve purity (yields: 40–55%), as demonstrated in analogous quinazoline-sulfonamide syntheses . TLC monitoring (Rf values: 0.43–0.78) and recrystallization in polar solvents are critical for isolating pure products.

Q. How can spectroscopic methods confirm the compound’s structural integrity?

  • Methodological Answer : 1H and 13C NMR are essential for verifying substituent positions and functional groups. For example, quinazolinone protons resonate at δ 7.5–8.5 ppm, while sulfonamide NH protons appear near δ 10–12 ppm. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) and DEPT/HSQC experiments resolve complex splitting patterns . Compare observed shifts to structurally similar compounds (e.g., 4-chloro-N-(4-chlorophenylsulfonyl) derivatives) to validate assignments .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer : Prioritize in vitro assays for antimicrobial or antitumor activity, given the bioactivity of related sulfonamide-quinazoline hybrids . Use standardized protocols like broth microdilution (MIC determination) or MTT assays (cytotoxicity against cancer cell lines). Include positive controls (e.g., doxorubicin) and replicate experiments to ensure reliability .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing side products?

  • Methodological Answer : Optimize stoichiometric ratios (e.g., 1.2:1 amine-to-sulfonyl chloride) and employ catalysts like DMAP or triethylamine to enhance nucleophilic substitution efficiency. Monitor intermediates via LC-MS to identify side reactions (e.g., over-sulfonation). For quinazolinone formation, microwave-assisted synthesis may reduce reaction time and improve regioselectivity .

Q. What strategies resolve contradictions between predicted and observed biological activity?

  • Methodological Answer : Use iterative hypothesis testing:
  • Re-examine synthetic pathways to confirm structural accuracy (e.g., X-ray crystallography ).
  • Perform docking studies to assess target binding (e.g., dihydrofolate reductase for antimicrobial activity) and compare with experimental IC50 values .
  • Evaluate solubility and membrane permeability via logP calculations or Caco-2 assays, as poor bioavailability may mask in vitro activity .

Q. How does crystallographic data enhance understanding of molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonds stabilizing the quinazolinone ring). Use software suites like APEX2 and SAINT for data collection and refinement. Compare torsion angles (e.g., between sulfonamide and quinazolinone moieties) to computational models (DFT) to validate electronic effects .

Q. What advanced analytical methods quantify stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Expose the compound to varying pH (1.2–7.4) and temperatures (25–40°C).
  • Monitor degradation via HPLC-UV/Vis at λmax (~270 nm for sulfonamides) .
  • Identify degradation products using HR-MS/MS and propose degradation pathways (e.g., hydrolysis of the sulfonamide group) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?

  • Methodological Answer :
  • Step 1 : Verify the compound’s purity (≥95% by HPLC) and confirm its structure (NMR, HR-MS).
  • Step 2 : Reassess computational parameters (e.g., protonation state at physiological pH, solvent model in docking simulations).
  • Step 3 : Perform mechanistic studies (e.g., enzyme inhibition assays) to identify off-target interactions .
  • Step 4 : Use molecular dynamics simulations to explore conformational flexibility missed in static models .

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